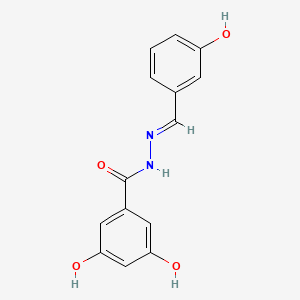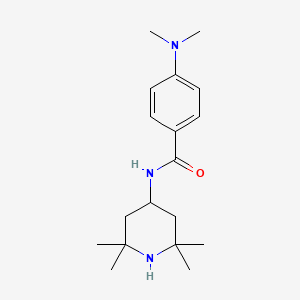
4-fluorobenzaldehyde (4-fluorobenzylidene)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluorobenzaldehyde (4-fluorobenzylidene)hydrazone and its derivatives are of interest due to their diverse chemical properties and potential applications in various fields. These compounds have been synthesized and characterized to understand their molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of fluoro-containing hydrazones involves the reaction of 4-fluorobenzaldehyde with substituted benzohydrazides, producing compounds with chloro- and nitro-substitutions. These synthesis processes are characterized by techniques such as IR and 1H NMR spectra, and X-ray single crystal determination to confirm the structure of the synthesized compounds (Zhao, Xue, & Liu, 2023).
Molecular Structure Analysis
X-ray diffraction studies play a crucial role in understanding the molecular structure of these compounds, providing insights into their crystal structures and confirming the presence of fluoro groups and hydrazone linkages in the molecules (Ferrari et al., 2000).
Chemical Reactions and Properties
4-Fluorobenzaldehyde (4-fluorobenzylidene)hydrazone compounds undergo various chemical reactions, including nucleophilic substitution and condensation reactions, to form a wide range of derivatives. These reactions are influenced by the presence of the fluoro group and the hydrazone linkage, impacting the reactivity and chemical behavior of the compounds (Nurkenov et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, including their crystalline structure, are closely examined through X-ray diffraction, revealing their solid-state configurations and providing insights into their stability and intermolecular interactions (Wang, You, & Wang, 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity and binding modes, are studied through various techniques, including docking simulations. These studies help in understanding the interaction of these compounds with biological targets and their potential inhibitory activities (Zhao, Xue, & Liu, 2023).
科学的研究の応用
Synthesis and Structural Analysis
Hydrazones derived from benzaldehydes, including 4-fluorobenzaldehyde, are synthesized through condensation reactions with various hydrazides. These compounds are characterized for their structural properties using methods such as X-ray diffraction, IR, UV-Vis, and NMR spectroscopy. The dihedral angles between benzene rings, hydrogen bonding, and crystalline structures are key focuses of these studies, providing insights into the molecular geometry and potential applications of these compounds in material science and molecular engineering (Chunbao Tang, 2010).
Photophysics and Photochemistry
The photophysics and photochemistry of hydrazones, including derivatives of 4-fluorobenzaldehyde, have been explored. Studies using laser flash techniques and fluorescence spectroscopy reveal insights into the photochromic mechanisms, including isomerization and intramolecular proton transfer. These findings are significant for the development of photoresponsive materials and applications in optical storage and switches (R. Becker & F. Chagneau, 1992).
Antimicrobial Activity
Hydrazone compounds derived from 4-fluorobenzaldehyde have been evaluated for their antibacterial activities. The synthesis of these compounds involves condensation with different hydrazides, followed by characterization and biological activity assays. Such studies highlight the potential of these hydrazones in developing new antibacterial agents (Guozhen He & L. Xue, 2021).
Chemical Transformations and Reactions
Research has shown the versatility of 4-fluorobenzaldehyde in nucleophilic substitution reactions and its ability to form hydrazones with various hydrazides. These studies contribute to the broader understanding of chemical reactions and compound synthesis, offering pathways for creating a wide range of derivatives for further application in organic chemistry and materials science (O. Nurkenov et al., 2013).
Applications in Polymer Science
The synthesis of fluorinated microporous polyaminals using 4-fluorobenzaldehyde demonstrates its utility in creating materials with high CO2 adsorption capacities. These materials are significant for environmental applications, such as carbon capture and storage, showcasing the potential of 4-fluorobenzaldehyde derivatives in contributing to sustainability efforts (Guiyang Li, Biao Zhang, & Zhonggang Wang, 2016).
Safety and Hazards
The safety data sheet for 4-fluorobenzaldehyde suggests that it is a combustible liquid and harmful if swallowed. It can cause serious eye irritation . Users are advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and take precautionary measures against static discharges .
特性
IUPAC Name |
(E)-1-(4-fluorophenyl)-N-[(E)-(4-fluorophenyl)methylideneamino]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-10H/b17-9+,18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTBHQBRLYYAGY-BEQMOXJMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN=CC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N=C/C2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5556574.png)

![methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5556595.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5556612.png)
![2-cyclopentyl-8-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5556613.png)
![3-methyl-7-(3-phenylpropyl)-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5556628.png)



![4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5556654.png)

![5-ethyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,3-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5556668.png)
![methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5556672.png)